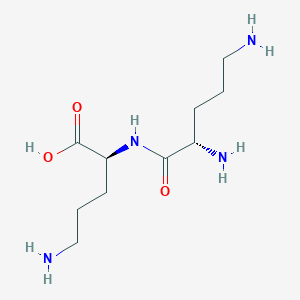

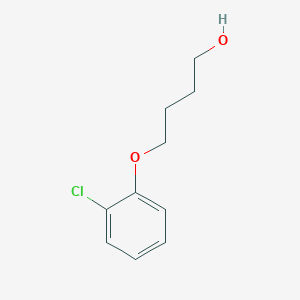

![molecular formula C14H18N2O B3146550 9a-苯基-八氢-1H-吡啶并[1,2-a]嘧啶-6-酮 CAS No. 6029-43-2](/img/structure/B3146550.png)

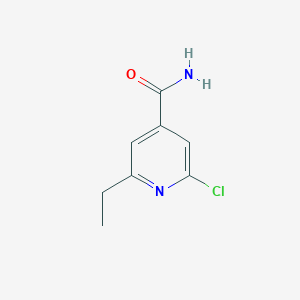

9a-苯基-八氢-1H-吡啶并[1,2-a]嘧啶-6-酮

描述

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives involves a sequential four-component reaction . The process involves the formation of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones from the reaction of Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene and various diamines in the presence of p-toluene sulfonic acid (PTSA) as an acidic catalyst in water as a green solvent .科学研究应用

Synthesis of Diverse Heterocyclic Compounds

The compound is used in the synthesis of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones . This process involves the reaction of Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene and various diamines in the presence of p-toluene sulfonic acid (PTSA) as an acidic catalyst in water as a green solvent .

Environmentally Benign Synthesis

The compound is used in environmentally benign synthesis. The salient features of this methodology include easily available starting materials, the use of water as an environmentally benign solvent, simple execution, applicability to a wide range of starting materials, and good to excellent yields .

Drug Discovery

Pyrido[1,2-a]pyrimidin-2-ones, which include “9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one”, represent a pharmaceutically interesting class of heterocycles . They are associated with a broad range of useful biological properties .

Anti-inflammatory Properties

Pyrido[1,2-a]pyrimidine cores have been demonstrated to possess significant biological properties such as anti-inflammatory .

Anti-cancer Properties

Pyrido[1,2-a]pyrimidine cores have also been shown to have anti-cancer properties .

Antidepressant Properties

Pyrido[1,2-a]pyrimidine cores are also used in the development of antidepressants .

Regioselective Synthesis

The use of lithium amide anions in the synthesis of pyrido[1,2-a]pyrimidin-2-ones ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer . This offers a distinct advantage over some existing methods for the synthesis of pyrido[1,2-a]pyrimidin-2-ones .

Synthesis of Rare Azabicycles

Different aminoazines can be employed in the synthesis approach, which enables access to several very unusual bicyclic systems with higher nitrogen contents . This methodology represents an important contribution towards the synthesis of pyrido[1,2-a]pyrimidin-2-ones and other rare azabicycles with a ring-junction nitrogen .

属性

IUPAC Name |

9a-phenyl-2,3,4,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-13-8-4-9-14(12-6-2-1-3-7-12)15-10-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHDFTCCJFETLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)

![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)

![Thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3146526.png)

![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)